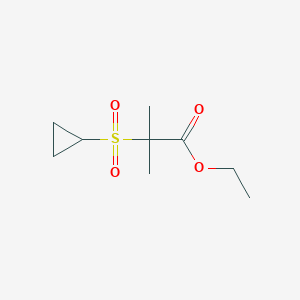
5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione, otherwise known as AMP-TBP, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a pyrimidine derivative that is composed of a five-membered ring and a tert-butyl group, and is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and biopolymers. This compound has been studied extensively due to its unique properties and potential applications in a wide range of areas.
Scientific Research Applications
Novel Reactions and Syntheses
Novel Reactions with Ketones and Nitriles : Su and Watanabe (1982) explored novel reactions of 5-cyano-1,3-dimethyluracil, a compound structurally related to 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione, with ketones and nitriles. They found the formation of bicyclic compounds with varied yields, highlighting the reactivity of this class of compounds in organic synthesis (Su & Watanabe, 1982).
Synthesis of Pyrimidine Nucleosides : Cavalli et al. (2022) presented an efficient two-step procedure for synthesizing pyrimidine nucleosides, including derivatives of 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione. This method could potentially be applied to synthesize a variety of nucleoside derivatives for research in medicinal chemistry (Cavalli et al., 2022).
Construction of Substituted Pyrimido[4,5-d]pyrimidones : Hamama et al. (2012) described the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. Their work demonstrates the versatility of these compounds in generating diverse substituted pyrimidine derivatives (Hamama et al., 2012).
Pharmaceutical Research
Synthesis of Cytotoxic and Antioxidant Compounds : Shatokhin et al. (2021) explored the condensation of 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, a compound related to 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione, for synthesizing novel compounds with cytotoxic and antioxidant activities. This research highlights the potential of these compounds in developing new pharmacologically active agents (Shatokhin et al., 2021).
Development of Potent GnRH Receptor Antagonists : Guo et al. (2003) discussed the synthesis of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists for treating reproductive diseases. The study included modifications of the 5-aminomethyl functionality, showing the significance of this structural feature in receptor binding activity (Guo et al., 2003).
Advanced Materials and Chemical Synthesis
Synthesis of Functionalized Pyrimidine Derivatives : Brahmachari et al. (2020) accomplished a water-mediated, catalyst-free synthesis of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. The approach showcases an eco-friendly and efficient method for synthesizing these complex molecules, useful in material science and organic chemistry (Brahmachari et al., 2020).
Facile Synthesis of Peptide Nucleic Acid Monomers : Gasser et al. (2006) reported the synthesis of a new ferrocenyl uracil peptide nucleic acid (PNA) monomer, using a process that involves 5-(ferrocenylmethylamino)pyrimidine-2,4(1H,3H)-dione. This research contributes to the development of novel PNA monomers for potential applications in biochemistry and molecular biology (Gasser et al., 2006).
properties
IUPAC Name |
5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14/h5H,4,10H2,1-3H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJSIVHDYWJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)NC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



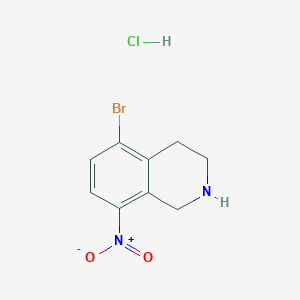

![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)

![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride](/img/structure/B1381610.png)
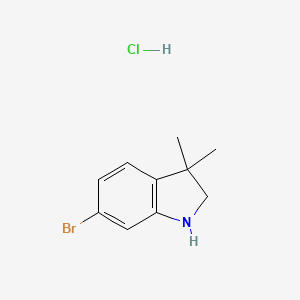
![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)
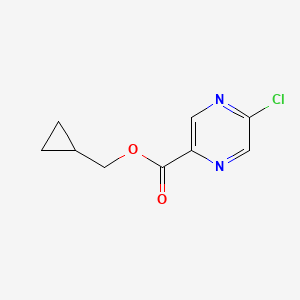
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
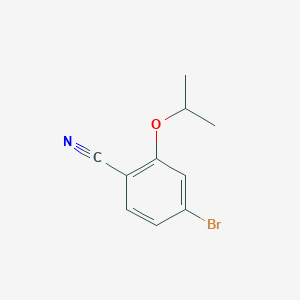
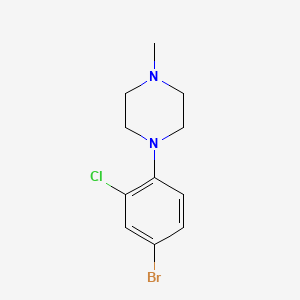
![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)

